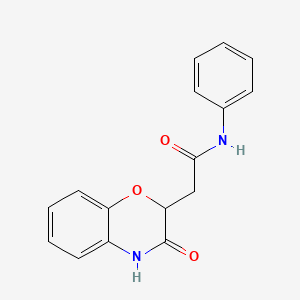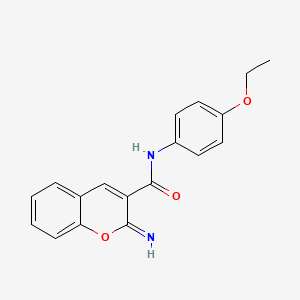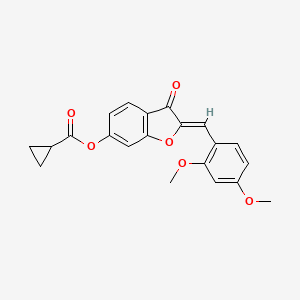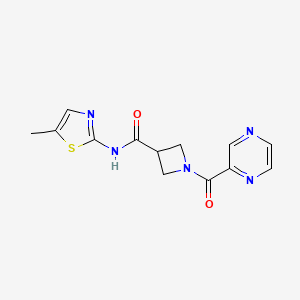![molecular formula C22H19ClN4O3 B6502403 3-chloro-N-[(1Z)-1-{cyano[(3-methoxypropyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide CAS No. 885184-06-5](/img/structure/B6502403.png)
3-chloro-N-[(1Z)-1-{cyano[(3-methoxypropyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[(1Z)-1-{cyano[(3-methoxypropyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide is an intriguing organic compound that has garnered attention for its diverse potential applications across various fields. This compound features a unique molecular structure comprising an isoindole moiety, a benzamide group, and a chloro substituent, making it a compound of interest in synthetic chemistry, biological studies, and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis
Step 1: : The process begins with the preparation of 3-chlorobenzoyl chloride, achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.
Step 2: : The resultant 3-chlorobenzoyl chloride is then reacted with 3-amino-1H-isoindole under basic conditions (using a base such as triethylamine) to form 3-chloro-N-(3-isoindolyl)benzamide.
Step 3: : The critical step involves the cyano(3-methoxypropyl)carbamoyl methylidene moiety's introduction through a Knoevenagel condensation reaction. This is performed by reacting 3-chloro-N-(3-isoindolyl)benzamide with cyanoacetic acid derivatives in the presence of a base like piperidine.
Reaction Conditions
The reactions typically proceed at moderate temperatures (60-80°C) under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.
Solvents like dichloromethane or ethanol can be employed to enhance solubility and facilitate the reactions.
Industrial Production Methods
Scaling the synthesis of this compound for industrial purposes would involve optimizing reaction parameters to maximize yield and purity while minimizing costs. Continuous flow reactors and high-throughput screening techniques might be employed to streamline production processes, ensuring efficient and consistent output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives. For instance, mild oxidizing agents like pyridinium chlorochromate (PCC) may convert some functional groups into corresponding oxides.
Reduction: : Reduction reactions, using agents like sodium borohydride, can reduce specific functional groups within the compound, potentially altering its biological activity.
Substitution: : The chloro group in the benzamide can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, resulting in the substitution of the chloro group with a new functional group.
Common Reagents and Conditions
Oxidizing Agents: : Pyridinium chlorochromate (PCC), hydrogen peroxide
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles for Substitution: : Ammonia (NH3), thiols (R-SH)
Major Products
Oxidation: : Formation of oxides at susceptible positions on the isoindole or benzamide moieties
Reduction: : Reduced derivatives with altered functional groups
Substitution: : New functionalized derivatives with various groups replacing the chloro substituent
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-chloro-N-[(1Z)-1-{cyano[(3-methoxypropyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows it to participate in a variety of organic transformations, facilitating the development of novel compounds for diverse applications.
Biology
This compound's biological activity makes it a subject of interest in biological research. Studies have explored its interactions with various biomolecules, evaluating its potential as a biochemical probe or lead compound for developing new drugs.
Medicine
In pharmaceutical research, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests its utility in drug discovery and development, particularly in the fields of cancer therapy, antimicrobial agents, and neurological treatments.
Industry
Industrially, the compound's unique reactivity and structural features make it suitable for applications in material science, such as the development of new polymers or specialty chemicals.
Mechanism of Action
The mechanism by which 3-chloro-N-[(1Z)-1-{cyano[(3-methoxypropyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide exerts its effects involves interactions with molecular targets, primarily enzymes and receptors. The isoindole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the benzamide group may form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(3-isoindolyl)benzamide: : Lacks the cyano(3-methoxypropyl)carbamoyl methylidene moiety, offering different reactivity and biological properties.
N-(3-chlorophenyl)-N'-(3-methoxypropyl)urea: : Shares the 3-chloro and 3-methoxypropyl groups but differs in the overall structure and chemical behavior.
N-(3-chlorophenyl)-3-methoxypropylamine: : Similar structural features with variations in the nitrogen-containing moiety, leading to distinct chemical and biological properties.
Uniqueness
The uniqueness of 3-chloro-N-[(1Z)-1-{cyano[(3-methoxypropyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide lies in its combination of functional groups, which confer a unique set of chemical reactivities and biological interactions. This makes it a valuable compound for developing new materials, drugs, and research tools.
Properties
IUPAC Name |
3-chloro-N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-30-11-5-10-25-22(29)18(13-24)19-16-8-2-3-9-17(16)20(26-19)27-21(28)14-6-4-7-15(23)12-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,25,29)(H,26,27,28)/b19-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCJNRLDVYVYMP-HNENSFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=CC=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide](/img/structure/B6502327.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6502331.png)
![1-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,4-dimethylpiperazine; bis(formic acid)](/img/structure/B6502337.png)

![ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6502344.png)
![(3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6502349.png)
![4-[2-(difluoromethoxy)phenyl]-1,3,6-trimethyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one](/img/structure/B6502363.png)

![(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate](/img/structure/B6502371.png)
![9-(4-butoxybenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6502386.png)
![9-[3-(trifluoromethyl)benzenesulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6502397.png)

![3-(4-Methoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B6502424.png)
